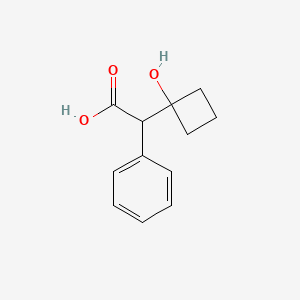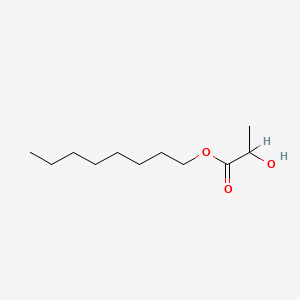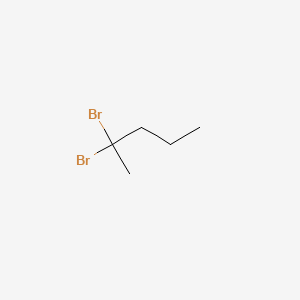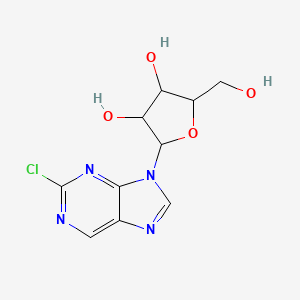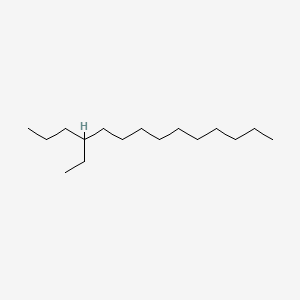
4-Ethyltetradecane
Übersicht
Beschreibung
4-Ethyltetradecane is an organic compound with the molecular formula C16H34. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by a fourteen-carbon chain with an ethyl group attached to the fourth carbon atom. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethyltetradecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tetradecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires a solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of unsaturated precursors or by the hydrocracking of larger hydrocarbons. These processes often involve high temperatures and pressures, as well as the use of catalysts such as platinum or palladium on carbon.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyltetradecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., platinum, palladium)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light or with radical initiators
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Wissenschaftliche Forschungsanwendungen
4-Ethyltetradecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studies on the metabolic pathways of hydrocarbons often utilize this compound to understand the biodegradation processes by microorganisms.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.
Industry: It serves as a solvent and intermediate in the synthesis of other organic compounds, particularly in the production of lubricants and surfactants.
Wirkmechanismus
As an alkane, 4-Ethyltetradecane does not exhibit specific biological activity. its mechanism of action in chemical reactions involves the formation of free radicals or carbocations, depending on the reaction conditions. For instance, during halogenation, the compound undergoes homolytic cleavage to form free radicals, which then react with halogen molecules to produce haloalkanes.
Vergleich Mit ähnlichen Verbindungen
Tetradecane: A straight-chain alkane with fourteen carbon atoms, lacking the ethyl substituent.
Hexadecane: A sixteen-carbon alkane, longer than 4-Ethyltetradecane.
2-Ethyltetradecane: An isomer with the ethyl group attached to the second carbon atom.
Uniqueness: this compound is unique due to its specific branching at the fourth carbon atom, which can influence its physical properties, such as boiling point and solubility, compared to its straight-chain and other branched isomers.
Eigenschaften
IUPAC Name |
4-ethyltetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-15-16(6-3)14-5-2/h16H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATHPUANTMAJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970403 | |
| Record name | 4-Ethyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55045-14-2 | |
| Record name | 4-Ethyltetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055045142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


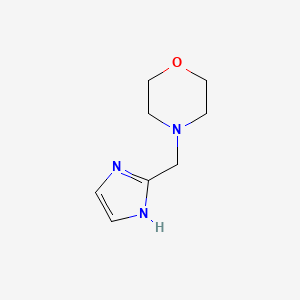
![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)


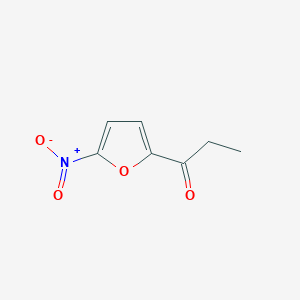

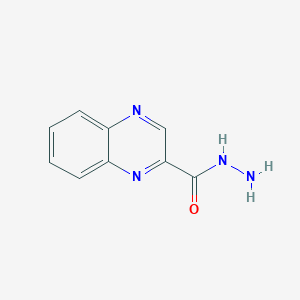

![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)
